molecular formula C21H20BrN3O B11128766 2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

Cat. No.: B11128766
M. Wt: 410.3 g/mol
InChI Key: IWTRWWOCJKFKAC-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Acetamide Linkage: The brominated indole is then reacted with 1-(1H-indol-3-yl)propan-2-amine in the presence of acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the acetamide linkage using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indole-3-carboxylic acid: Another brominated indole derivative with different functional groups.

    1H-Indole-3-acetamide: Similar structure but lacks the bromine atom and the second indole ring.

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide is unique due to its dual indole structure and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C21H20BrN3O/c1-14(10-16-12-23-19-5-3-2-4-18(16)19)24-21(26)13-25-9-8-15-11-17(22)6-7-20(15)25/h2-9,11-12,14,23H,10,13H2,1H3,(H,24,26)

InChI Key

IWTRWWOCJKFKAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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